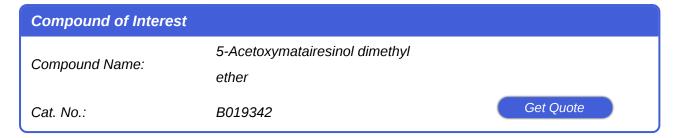


# In-Depth Technical Guide to the Physical Properties of 5-Acetoxymatairesinol Dimethyl Ether

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Acetoxymatairesinol dimethyl ether**, a lignan isolated from the bark of Pseudolarix kaempferi (golden larch).[1] This document collates available data on its molecular structure, physicochemical characteristics, and solubility. Furthermore, it outlines generalized experimental protocols for the characterization of lignans and explores the potential biological activities of this compound class, with a focus on anti-inflammatory signaling pathways. The information is presented to support research and development activities involving this natural product.

#### Introduction

**5-Acetoxymatairesinol dimethyl ether** is a lignan, a class of polyphenolic compounds found in plants.[2][3] Lignans have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] This guide focuses specifically on the physical properties of the 5-acetoxy dimethyl ether derivative of matairesinol, providing a centralized resource for researchers.



# **Molecular and Physicochemical Properties**

The physical and chemical properties of **5-Acetoxymatairesinol dimethyl ether** are summarized in the tables below. Table 1 includes experimentally determined or supplier-provided data, while Table 2 lists computationally predicted properties.

Table 1: Physical and Chemical Properties of 5-Acetoxymatairesinol Dimethyl Ether

Property	Value	Source
CAS Number	74892-45-8	[5]
Molecular Formula	C24H28O8	[5][6]
Molecular Weight	444.5 g/mol	[5]
Appearance	Powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

Table 2: Computed Physicochemical Properties



Property	Value	Source
XLogP3	3.4	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	8	
Rotatable Bond Count	9	
Exact Mass	444.17841785 Da	
Monoisotopic Mass	444.17841785 Da	
Topological Polar Surface Area	89.5 Ų	
Heavy Atom Count	32	
Formal Charge	0	
Complexity	625	

# **Experimental Protocols**

Detailed experimental protocols for the characterization of **5-Acetoxymatairesinol dimethyl ether** are not readily available in the public domain. However, the following sections describe standard methodologies used for the analysis of lignans, which can be adapted for this specific compound.

## **Determination of Melting Point**

The melting point of a solid compound is a key indicator of its purity.

- Apparatus: Digital melting point apparatus.
- Procedure:
  - A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
  - The capillary tube is placed in the heating block of the melting point apparatus.



- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) close to the expected melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

#### **Spectroscopic Analysis**

Spectroscopic techniques are essential for the structural elucidation and confirmation of the compound's identity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz).
  - The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₀).
  - Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
- Mass Spectrometry (MS):
  - Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).
  - The analysis provides information on the molecular weight and fragmentation pattern of the compound.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
  - The FTIR spectrum is recorded to identify the functional groups present in the molecule.
  - The sample can be prepared as a KBr pellet or a thin film.
  - Characteristic absorption bands for functional groups such as carbonyls (C=O), ethers (C-O), and aromatic rings are analyzed.



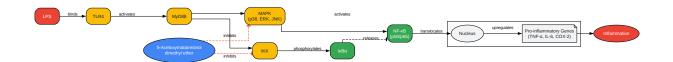
# **Biological Activity and Signaling Pathways**

While specific biological activities of **5-Acetoxymatairesinol dimethyl ether** are not extensively documented, related lignans, such as matairesinol and lirioresinol B dimethyl ether, have been reported to possess anti-inflammatory properties.[2][4][7][8] The anti-inflammatory effects are often mediated through the modulation of key signaling pathways. A probable mechanism of action, based on studies of similar lignans, involves the inhibition of the NF-κB and MAPK signaling pathways.[4][7]

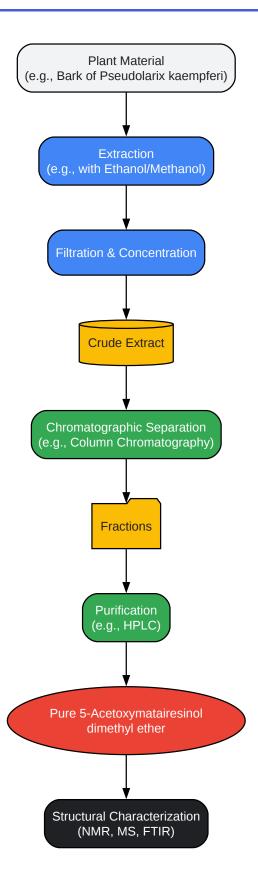
### **Proposed Anti-Inflammatory Signaling Pathway**

The following diagram illustrates a potential signaling pathway through which lignans like **5- Acetoxymatairesinol dimethyl ether** may exert their anti-inflammatory effects.









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